1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
- This compound belongs to the pyrrolidine class and features a sulfonamide group (diethylsulfamoyl) attached to a phenyl ring. The pyrrolidine ring contains a carboxamide group and a pyridine-2-ylmethyl substituent.
- It has a molecular weight of 340.4 g/mol and the IUPAC name: 1-{4-[(diethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid .
- The compound is a white powder with a melting point of 152-153°C .
Preparation Methods
- Synthetic routes for this compound are not widely documented, but it can be prepared through organic synthesis.
- Industrial production methods may involve multistep processes, including sulfonation, cyclization, and carboxylation reactions.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery due to its structural features.
Industry: Used in the development of specialty chemicals.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its biological effects.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, pyrrolidine derivatives with sulfonamide groups are common in medicinal chemistry.
- Researchers often compare this compound’s properties and reactivity to related analogs.
Properties
Molecular Formula |
C21H26N4O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N4O4S/c1-3-24(4-2)30(28,29)19-10-8-18(9-11-19)25-15-16(13-20(25)26)21(27)23-14-17-7-5-6-12-22-17/h5-12,16H,3-4,13-15H2,1-2H3,(H,23,27) |
InChI Key |
VDLXPXWNEKDKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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